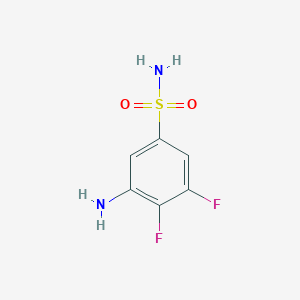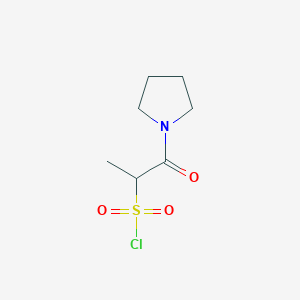![molecular formula C8H15BrOS B13191998 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13191998.png)
3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. This particular compound features a bromomethyl group and a methylsulfanyl ethyl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Methylsulfanyl Ethyl Group: This step can involve nucleophilic substitution reactions where a suitable ethylating agent reacts with a thiol precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The oxolane ring can be reduced under specific conditions to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thioethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules or as a building block in drug design.
Medicine: Could be explored for its biological activity or as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane would depend on its specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound could interact with specific enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)-3-[2-(methylsulfanyl)ethyl]oxolane: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-3-[2-(ethylsulfanyl)ethyl]oxolane: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
3-(Bromomethyl)-3-[2-(methylsulfanyl)propyl]oxolane: Similar structure but with a propyl group instead of ethyl.
Propiedades
Fórmula molecular |
C8H15BrOS |
|---|---|
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
3-(bromomethyl)-3-(2-methylsulfanylethyl)oxolane |
InChI |
InChI=1S/C8H15BrOS/c1-11-5-3-8(6-9)2-4-10-7-8/h2-7H2,1H3 |
Clave InChI |
XMRUGYSBOUZQPX-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1(CCOC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B13191919.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13191929.png)


![[3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)




![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13191992.png)

![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13192011.png)

